molecular formula C9H12ClNO2 B2666032 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride CAS No. 115464-85-2

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride

Cat. No.: B2666032
CAS No.: 115464-85-2
M. Wt: 201.65
InChI Key: SXAMVGWLAZXOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is known for its unique structure, which includes a benzodioxepin ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride typically involves the cyclization of 1,2-di(cyanomethoxy)benzene. This process includes the following steps :

    Thorpe Cyclization: 1,2-di(cyanomethoxy)benzene undergoes Thorpe cyclization to form an enamino nitrile.

    Hydrolysis: The enamino nitrile is hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

    Reduction: The ketone intermediate is reduced to form the amino alcohol.

    Formation of Hydrochloride Salt: The amino alcohol is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxepin derivatives, which can have different functional groups attached to the benzodioxepin ring .

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a β-adrenergic stimulant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases due to its bronchial dilator activity.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride involves its interaction with β-adrenergic receptors. The compound acts as a β-adrenergic stimulant, leading to the activation of these receptors and subsequent physiological responses. This includes the relaxation of bronchial smooth muscles, making it a potential candidate for treating respiratory conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine hydrochloride

Uniqueness

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is unique due to its specific substitution pattern on the benzodioxepin ring, which imparts distinct chemical and biological properties. Its ability to act as a β-adrenergic stimulant sets it apart from other similar compounds, making it valuable for specific research and therapeutic applications .

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAMVGWLAZXOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.